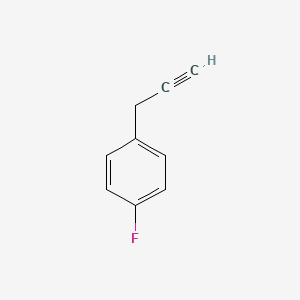

1-Fluoro-4-prop-2-ynyl-benzene

Beschreibung

Overview of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This has led to the widespread application of organofluorine compounds across numerous scientific and industrial sectors. rsc.orgnih.gov

In medicinal chemistry, approximately 20% of all commercialized pharmaceutical drugs contain fluorine. The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. nih.govacs.org Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn influences a molecule's pharmacokinetic properties. acs.org By replacing hydrogen with fluorine, chemists can block sites of metabolic degradation, prolonging the drug's activity. nih.gov

An estimated 30% of agrochemical compounds contain fluorine. acs.org The introduction of fluorine into pesticides and herbicides can lead to products with optimal efficacy and environmental safety. acs.org Fluorination can enhance the biological activity of these compounds by improving their transport to the target site and increasing resistance to metabolic breakdown. acs.org Consequently, fluorinated compounds are a significant and growing family of commercial agrochemicals. acs.org

Organofluorine compounds are integral to materials science, finding use in a wide array of applications from liquid crystal displays to high-performance polymers. nih.govacs.org Fluoropolymers, such as those used for non-stick coatings and specialty lubricants, are valued for their high thermal stability and chemical inertness, properties imparted by the strength of the carbon-fluorine bond. acs.org These materials are also used in advanced applications like proton-exchange membranes in fuel cells and as components in organic light-emitting diodes (OLEDs). nih.govacs.org

In chemical biology, fluorinated compounds serve as valuable tools for studying biochemical processes. The fluorine-18 (B77423) (¹⁸F) isotope is a key component in Positron Emission Tomography (PET), a non-invasive imaging technique used to study drug pharmacokinetics and diagnose diseases. The unique spectroscopic signature of fluorine also allows for the use of ¹⁹F NMR spectroscopy to monitor reactions and interactions within biological systems.

Contextualization of Arylalkynes as Versatile Building Blocks

Arylalkynes, including the specific compound 1-Fluoro-4-prop-2-ynyl-benzene, are highly valued in organic synthesis. Their utility stems from the combined reactivity of the aromatic ring and the alkyne functional group.

The aryl group, typically a substituted benzene (B151609) ring, is a fundamental component in many organic compounds, including pharmaceuticals and polymers. researchgate.net It provides a stable scaffold that can be modified through various reactions. researchgate.net

The propargyl group, which contains an alkyne, is a reactive handle that participates in a wide range of synthetic transformations. alfa-chemistry.com It is a key building block for constructing more complex molecules and is frequently used in coupling reactions to form new carbon-carbon bonds. alfa-chemistry.com The combination of these two groups in fluorinated arylalkynes like this compound creates a versatile platform for the synthesis of novel and complex chemical structures. alfa-chemistry.comresearchgate.net

Data for this compound

The following table summarizes key properties of the subject compound.

| Property | Value | Source(s) |

| CAS Number | 70090-68-5 | cymitquimica.comsigmaaldrich.comchemscene.com |

| Molecular Formula | C₉H₇F | cymitquimica.comchemscene.com |

| Molecular Weight | 134.15 g/mol | cymitquimica.comsigmaaldrich.comchemscene.com |

| IUPAC Name | 1-fluoro-4-(2-propynyl)benzene | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ≥95% | cymitquimica.comsigmaaldrich.com |

General Reactivity Patterns of Alkynes and Aromatic Systems

To understand the chemical behavior of this compound, it is essential to first consider the general reactivity of its constituent functional groups: the alkyne and the aromatic system.

Alkynes: The carbon-carbon triple bond is the defining feature of alkynes, making them electron-rich and highly reactive. settalagas.it They characteristically undergo addition reactions where the triple bond is converted to a double or single bond. organicchemistrytutor.com Common addition reactions include hydrogenation (addition of H₂), halogenation (addition of X₂), and hydration (addition of H₂O). wikipedia.orgorganicchemistrytutor.com Terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, exhibit moderate acidity (pKa ≈ 25) and can be deprotonated by strong bases to form acetylide anions. wikipedia.orgorganicchemistrytutor.com These anions are potent nucleophiles, useful for forming new carbon-carbon bonds via reactions with electrophiles like alkyl halides. organicchemistrytutor.com

Aromatic Systems: Aromatic compounds like benzene are characterized by a cyclic, planar structure with a delocalized π-electron system, which confers significant resonance stability. quora.com This stability means they are less prone to addition reactions compared to alkenes or alkynes, as such reactions would disrupt the aromaticity. quora.com Instead, the hallmark reaction of aromatic systems is electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. spiroacademy.com The reactivity of the benzene ring can be heavily influenced by substituents. Electron-withdrawing groups, such as halogens, generally decrease the ring's reactivity towards electrophiles. spiroacademy.com However, these same groups can make the ring more susceptible to nucleophilic aromatic substitution. smolecule.com

The interplay between the alkyne's propensity for addition and the aromatic ring's preference for substitution defines the chemistry of arylalkynes.

Specific Research Focus: this compound

The compound this compound is an archetypal fluorinated arylalkyne. It consists of a benzene ring substituted with a fluorine atom and a prop-2-ynyl (propargyl) group at the 1 and 4 positions, respectively. chemscene.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | chemscene.com |

| Synonyms | This compound | chemscene.com |

| CAS Number | 70090-68-5 | chemscene.com |

| Molecular Formula | C₉H₇F | chemscene.com |

| Molecular Weight | 134.15 g/mol | chemscene.com |

| Physical Form | Liquid | smolecule.comsigmaaldrich.com |

| SMILES | C#CCC1=CC=C(F)C=C1 | chemscene.com |

| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | sigmaaldrich.com |

Rationale for Investigating a Fluorinated Propargyl Benzene Derivative

The investigation into this compound is driven by the unique combination of its three core components: the aromatic ring, the fluorine substituent, and the terminal alkyne.

Fluorine's Influence : The fluorine atom is a strong electron-withdrawing group due to its high electronegativity. Its presence on the benzene ring modifies the electronic distribution of the entire molecule. researchgate.net This electronic perturbation affects the reactivity of both the aromatic ring and the propargyl side chain. rsc.org In the context of medicinal chemistry, fluorine substitution is a widely used tactic to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. smolecule.com

Versatility of the Propargyl Group : The propargyl group, with its terminal alkyne, is an exceptionally versatile functional group in organic synthesis. nih.gov It is a key participant in powerful synthetic transformations such as the Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. researchgate.net This allows this compound to serve as a precursor for a diverse range of more complex molecules, including heterocycles, polymers, and other functional materials. smolecule.comrsc.org

Synergistic Potential : The combination of these functionalities in a single, relatively simple molecule provides a platform to study the interplay between them. For example, researchers can explore how the fluorine atom modulates the reactivity of the alkyne in metal-catalyzed reactions or how the propargyl group can be used to introduce complex fluorinated moieties into larger structures. acs.org This makes it a valuable building block for creating novel compounds for materials science, such as optoelectronic materials, and for synthesizing potential biologically active agents. smolecule.com

Hypothesis and Research Objectives

Hypothesis: It is hypothesized that the electronic properties conferred by the fluorine atom will significantly influence the reactivity of the alkyne and the aromatic ring of this compound, enabling its use as a versatile building block for the synthesis of novel fluorinated compounds with potentially valuable properties in materials science and medicinal chemistry.

General Research Objectives:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to produce high-purity this compound. smolecule.com A common method involves the alkylation of a fluorobenzene (B45895) derivative with propargyl bromide. smolecule.com

Reactivity Studies: To systematically investigate the reactivity of the compound's functional groups. This includes exploring the scope of the alkyne in various coupling and cycloaddition reactions, as well as studying substitution reactions on the aromatic ring.

Synthesis of Novel Derivatives: To utilize this compound as a precursor to synthesize a library of new, more complex molecules. A primary goal is often the synthesis of novel heterocyclic systems, such as benzofurans or chromenes, through intramolecular cyclization reactions. rsc.org

Evaluation of Properties: To assess the properties of the newly synthesized derivatives. This could involve studying their photophysical properties for potential applications in materials science or evaluating their biological activity to identify potential leads for drug discovery. smolecule.complos.org

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Product Type | Reference |

| Alkyne Hydrogenation | H₂, Pd/C | 1-Fluoro-4-propyl-benzene | organicchemistrytutor.com |

| Alkyne Hydrogenation (Partial) | H₂, Lindlar's Catalyst | 1-Fluoro-4-(prop-1-en-1-yl)benzene | organicchemistrytutor.com |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) | Di-substituted alkyne | researchgate.net |

| Click Reaction (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole derivative | |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(4-Fluorophenyl)propan-2-one | organicchemistrytutor.com |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 1-(4-Fluorophenyl)propanal | organicchemistrytutor.com |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaNH₂) | 4-(Prop-2-yn-1-yl)aniline | smolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRLOPARWUOGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441642 | |

| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70090-68-5 | |

| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 4 Prop 2 Ynyl Benzene and Its Derivatives

Strategic Approaches to Aryl-Fluorine Bond Formation

The creation of the C-F bond on an aromatic ring is a pivotal step in the synthesis of fluorinated aromatic compounds. Several distinct methods are available, each with its own set of advantages and limitations.

Direct Fluorination Techniques

Direct C-H fluorination is an attractive strategy as it offers the potential for a more atom-economical synthesis by avoiding the need for pre-functionalized starting materials. This approach involves the direct replacement of a hydrogen atom on the aromatic ring with a fluorine atom. While conceptually straightforward, controlling the regioselectivity of this reaction can be challenging, especially in the presence of other functional groups. For substrates like phenylacetylene derivatives, direct fluorination of the aromatic ring would need to selectively occur at the para position to yield the desired product. Research in this area is ongoing, with various fluorinating agents and catalytic systems being developed to improve selectivity and efficiency.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophilic fluoride (B91410) source displaces a suitable leaving group on the aromatic ring.

For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com In the context of synthesizing a precursor to 1-Fluoro-4-prop-2-ynyl-benzene, one could envision a scenario where a di-substituted benzene (B151609) with a leaving group at the 1-position and an EWG at the 4-position undergoes fluorination. The EWG would then need to be converted into the prop-2-ynyl group in a subsequent step. The reactivity of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com

The regioselectivity of SNAr reactions is dictated by the position of the electron-withdrawing groups relative to the leaving group. Nucleophilic attack is favored at the positions ortho and para to the EWG, as the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance. libretexts.org When considering a substrate like 1-bromo-4-chlorobenzene, the position of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. The presence of both bromine and fluorine on a benzene ring, as in 1-bromo-4-fluorobenzene, presents interesting regioselective possibilities for nucleophilic substitution, where the fluorine is typically the better leaving group in activated systems. solubilityofthings.comwikipedia.org

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used for this purpose. wikipedia.orgsigmaaldrich.com The success of this method depends on the nucleophilicity of the aromatic substrate. While alkynes themselves are generally not reactive towards electrophilic fluorinating agents, the benzene ring of a phenylacetylene derivative could potentially undergo fluorination. wikipedia.org The directing effect of the prop-2-ynyl group would influence the regiochemical outcome of the reaction. The alkyne group is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. However, under certain conditions, ortho and para products can also be formed.

| Fluorination Method | Reagent Example | Key Features |

| Direct Fluorination | F2 gas, Catalytic systems | Atom-economical, regioselectivity can be a challenge. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Requires electron-withdrawing groups for activation. chemistrysteps.comlibretexts.org |

| Electrophilic Fluorination | Selectfluor™, NFSI | Suitable for electron-rich aromatic rings. wikipedia.orgsigmaaldrich.com |

Introduction of the Prop-2-ynyl Moiety

The most common and efficient method for introducing the prop-2-ynyl group onto a fluorinated benzene ring is the Sonogashira cross-coupling reaction. organic-chemistry.orgchemicalbook.com This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org

For the synthesis of this compound, a suitable starting material would be a 1-fluoro-4-halobenzene, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. The Sonogashira coupling of these substrates with a propyne equivalent, such as propyne gas or a protected propyne derivative, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would yield the desired product. organic-chemistry.orgresearchgate.net

A modified Sonogashira coupling of aryl iodides with just two equivalents of commercially available propyne in THF at low temperatures has been reported, offering a convenient route to arylpropynes with yields ranging from 85% to 94%. organic-chemistry.org This method avoids the need for high pressures or masked acetylene derivatives.

The reactivity of the aryl halide in the Sonogashira coupling is a critical factor, with the general trend being I > Br > Cl. organic-chemistry.org This allows for selective coupling reactions. For instance, in a molecule containing both a bromine and an iodine atom, the iodine will react preferentially.

The following table summarizes representative conditions for the Sonogashira coupling to introduce a prop-2-ynyl group:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |

| Aryl Iodide | Propyne | Pd-Cu | Triethylamine | THF | 85-94% organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | Terminal Alkyne | Pd(PPh3)4/CuI | Amine | Various | Good to excellent |

| 1-Iodo-4-fluorobenzene | Terminal Alkyne | Pd(PPh3)4/CuI | Amine | Various | Good to excellent |

Cross-Coupling Reactions for Alkyne Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct C-C bonds. For the synthesis of this compound, palladium-catalyzed reactions are particularly prominent.

Sonogashira Coupling and its Variants

The Sonogashira reaction is a widely utilized cross-coupling method for forming C(sp²)–C(sp) bonds, making it an ideal choice for the synthesis of aryl alkynes. wikipedia.org The reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For the synthesis of this compound, a common pathway involves the coupling of a 4-halofluorobenzene (where the halogen is typically iodine or bromine) with propyne. A modified, safer procedure for using volatile propyne has been developed, employing a palladium-copper catalytic system in THF with triethylamine as the base at low temperatures (-78°C to room temperature), which avoids the need for high pressure or excessive heat. organic-chemistry.org This method has shown broad substrate compatibility with both electron-rich and electron-deficient aryl iodides, achieving high yields. organic-chemistry.orgresearchgate.net

The standard conditions for Sonogashira coupling often employ catalysts like Pd(PPh₃)₂Cl₂ with CuI as a cocatalyst in a solvent/base mixture such as triethylamine. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp | Good to Excellent nih.gov |

Variants of the Sonogashira reaction have been developed to overcome some limitations of the classic protocol, such as the copper-free Sonogashira coupling. These methods can prevent the formation of alkyne homocoupling byproducts. acs.org

Other Palladium-Catalyzed C-C Bond Formations

While the Sonogashira coupling is the most direct method, other palladium-catalyzed reactions can, in principle, be used to form the aryl-alkyne bond. For instance, a Suzuki-Miyaura cross-coupling reaction could be envisioned. This would involve the reaction of a halo-fluorobenzene with an organoboron reagent, such as an alkynylboronic acid or a potassium alkynyltrifluoroborate salt. researchgate.net The Suzuki reaction is a robust and widely used C-C bond-forming reaction, known for its high functional group tolerance. nih.gov

Direct Alkynylation Approaches

Direct alkynylation offers an alternative to cross-coupling reactions. One potential method is the direct propargylation of fluorobenzene (B45895). This can be achieved through Friedel-Crafts-type reactions. For example, Lewis acids such as BF₃·Et₂O are known to catalyze the generation of propargylic cations from propargylic alcohols, which can then react with aromatic nucleophiles. rsc.org While effective for electron-rich arenes like indoles, the application to the less reactive fluorobenzene would require careful optimization of conditions due to the deactivating nature of the fluorine substituent in electrophilic aromatic substitution. rsc.orgresearchgate.net

Propargyl-Allenyl Isomerizations

During the synthesis of propargyl-substituted compounds, the potential for isomerization to the corresponding allenyl structure is a key consideration. This rearrangement can be catalyzed by bases or transition metals. knv.deresearchgate.net The propargyl-allenyl isomerization proceeds through the deprotonation of the propargylic position, followed by reprotonation at the terminal carbon of the alkyne. knv.de

In the context of synthesizing this compound, particularly if basic conditions are employed, this isomerization could lead to the formation of 1-allenyl-4-fluorobenzene as a byproduct. knv.de Sequential reactions involving an initial palladium-catalyzed coupling followed by a propargyl-allenyl isomerization have been reported, highlighting that the conditions used for the C-C bond formation can influence the final structure. nih.govacs.org Therefore, controlling the reaction conditions, such as the choice of base and temperature, is crucial to prevent this unwanted isomerization and selectively obtain the desired propargyl product. knv.de

Synthesis of this compound: Detailed Reaction Pathways

A highly effective and direct pathway for the synthesis of this compound is the Sonogashira cross-coupling reaction.

A typical reaction scheme would proceed as follows: 1-Fluoro-4-iodobenzene is reacted with propyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) iodide (CuI) co-catalyst. An amine, typically triethylamine, serves as both the base and the solvent. The reaction is generally carried out under mild conditions, often at room temperature, and proceeds to give this compound in good to excellent yields. nih.gov

Reaction: 1-Fluoro-4-iodobenzene + Propyne --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> this compound

This method benefits from the high reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle.

Precursor Synthesis and Functional Group Compatibility

The primary precursors for the synthesis of this compound via cross-coupling are 4-halofluorobenzenes. The reactivity of these precursors in palladium-catalyzed reactions follows the general trend for aryl halides: I > Br >> Cl. wikipedia.orgproprogressio.hu

1-Fluoro-4-iodobenzene and 1-Bromo-4-fluorobenzene: These are the most common precursors for Sonogashira couplings due to their favorable reactivity. wikipedia.org

1-Chloro-4-fluorobenzene: While less reactive, aryl chlorides can also be used in Sonogashira reactions, though this often requires more active catalyst systems or harsher reaction conditions. libretexts.org

The fluorine substituent is generally well-tolerated in palladium-catalyzed cross-coupling reactions. researchgate.net Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, but it does not typically interfere with the catalytic cycle of reactions like the Sonogashira or Suzuki couplings. u-tokyo.ac.jprsc.org This compatibility makes fluorinated aryl halides excellent substrates for building complex molecules.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Fluoro-4-iodobenzene |

| 1-Bromo-4-fluorobenzene |

| 1-Chloro-4-fluorobenzene |

| Propyne |

| Triethylamine |

| Bis(triphenylphosphine)palladium(II) dichloride |

| Copper(I) iodide |

| 1-allenyl-4-fluorobenzene |

| Indole |

Optimization of Reaction Conditions

The successful synthesis of this compound via Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side reactions. Key factors that are typically fine-tuned include the choice of catalyst, cocatalyst, base, solvent, and reaction temperature.

A common approach involves the coupling of an aryl halide, such as 1-fluoro-4-iodobenzene, with propyne. A modified Sonogashira coupling procedure for aryl iodides with propyne utilizes a palladium-copper catalytic system. organic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with an amine base, such as triethylamine. organic-chemistry.org Low temperatures, ranging from -78°C to room temperature, have been found to be effective, which is advantageous as it avoids the need for high-pressure apparatus often required when handling volatile alkynes like propyne. organic-chemistry.org

The optimization of a copper-free Sonogashira protocol has also been explored, which can simplify product purification. sci-hub.box In such systems, the choice of a suitable palladium precatalyst and a strong, non-nucleophilic base is crucial. For instance, the use of an air-stable, monoligated palladium precatalyst in combination with a base like 2,2,6,6-tetramethylpiperidine (TMP) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) has been shown to facilitate the reaction at room temperature. sci-hub.box

The catalyst loading is another critical parameter to optimize. While higher catalyst concentrations can lead to faster reactions, they also increase costs and the potential for metal contamination in the final product. Studies have shown that catalyst loading can often be significantly reduced without a substantial loss in yield, particularly when the reaction temperature is moderately elevated. sci-hub.box

The following interactive table summarizes key parameters that are typically optimized for the Sonogashira coupling reaction.

| Parameter | Options | Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Choice depends on reactivity of substrates and desired reaction conditions (e.g., copper-free). |

| Copper Cocatalyst | CuI | Often used to facilitate transmetalation but can lead to alkyne homocoupling. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2,2,6,6-Tetramethylpiperidine (TMP) | Must be sufficiently basic to deprotonate the terminal alkyne but not so nucleophilic as to cause side reactions. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene | Polarity and boiling point of the solvent can significantly influence reaction rate and solubility of reagents. |

| Temperature | -78°C to 100°C | Lower temperatures can improve selectivity, while higher temperatures can increase reaction rates and allow for lower catalyst loading. |

Yield and Purity Analysis

The yield and purity of this compound are critical metrics for evaluating the success of a synthetic protocol. High yields are desirable for economic and environmental reasons, while high purity is essential for subsequent applications.

Under optimized Sonogashira conditions, the synthesis of arylpropynes from aryl iodides and propyne can achieve high yields, often in the range of 85% to 94%. organic-chemistry.org For the specific synthesis of this compound, yields would be expected to fall within this range, contingent on the successful optimization of the reaction conditions discussed previously.

Following the reaction, the crude product is typically purified to remove unreacted starting materials, catalyst residues, and any byproducts. A common byproduct in Sonogashira reactions is the homocoupled alkyne (Glaser coupling product). Purification is often achieved through column chromatography on silica gel.

The purity of the final product is assessed using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the presence of volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural confirmation and purity assessment. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide characteristic signals for the aromatic and propargyl protons and carbons, respectively. The presence of the fluorine atom would also lead to characteristic splitting patterns in the NMR spectra due to C-F coupling.

The following table outlines the expected analytical data for this compound.

| Analysis Type | Expected Data |

| ¹H NMR | Signals corresponding to the acetylenic proton, the methylene protons of the propargyl group, and the aromatic protons, with characteristic splitting due to fluorine-proton coupling. |

| ¹³C NMR | Resonances for the acetylenic carbons, the methylene carbon, and the aromatic carbons, with splitting patterns indicative of carbon-fluorine coupling. |

| GC-MS | A major peak corresponding to the molecular ion of this compound, with a mass-to-charge ratio (m/z) consistent with its molecular weight. |

Synthesis of Analogs and Related Fluorinated Arylalkynes

The synthetic methodologies used for this compound can be extended to produce a variety of analogs and related fluorinated arylalkynes. These modifications can involve altering the fluorine substitution pattern on the aromatic ring or modifying the alkyne side chain.

Variation of Fluorine Substitution Pattern

The position and number of fluorine atoms on the benzene ring can be varied to synthesize a range of fluorinated arylalkyne analogs. This is typically achieved by starting with the appropriately substituted fluorinated aryl halide.

For instance, the synthesis of 1,3-difluoro-5-prop-2-ynyl-benzene would start from a 1,3-difluoro-5-halobenzene. Similarly, a 2,4-difluorophenylacetylene derivative could be prepared from a 2,4-difluorohalobenzene. The synthesis of these polyfluorinated starting materials can be more complex. For example, the preparation of 1,3-difluorobenzene can be achieved from 2,4-difluoroaniline through a diazotization reaction followed by reduction.

The Sonogashira coupling conditions would likely require re-optimization for each new fluorinated substrate, as the electronic properties of the aryl halide can be significantly affected by the fluorine substitution pattern.

The table below illustrates some potential analogs with varied fluorine substitution.

| Compound Name | Starting Aryl Halide |

| 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene | 3,4-Difluorohalobenzene |

| 1,3-Difluoro-5-(prop-2-yn-1-yl)benzene | 1,3-Difluoro-5-halobenzene |

| 1-Fluoro-2-(prop-2-yn-1-yl)benzene | 1-Fluoro-2-halobenzene |

Modification of the Alkyne Side Chain

The alkyne side chain of fluorinated arylalkynes can be modified to introduce different functional groups or to extend the carbon chain.

A common reaction of terminal alkynes is deprotonation with a strong base, such as sodium amide or an organolithium reagent, to form an acetylide. This nucleophilic acetylide can then react with various electrophiles. For example, reaction with an alkyl halide can be used to extend the alkyne chain.

Another important class of reactions is the addition of reagents across the triple bond. For example, halogenation with X₂ (where X is a halogen) or hydrohalogenation with HX can convert the alkyne to a dihaloalkene or a haloalkene, respectively. These reactions proceed via electrophilic addition mechanisms.

The following table provides examples of potential modifications to the alkyne side chain.

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. NaNH₂ 2. R-X | Internal alkyne with extended chain |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene |

| Hydrohalogenation | HX (e.g., HBr) | Haloalkene |

Synthesis of Polyfunctionalized Benzene Derivatives

This compound can serve as a versatile starting material for the synthesis of more complex, polyfunctionalized benzene derivatives. The existing fluorine and propargyl groups can direct or participate in further chemical transformations.

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or bromination. The fluorine atom is an ortho-, para-director, and the propargyl group is a deactivating group. The outcome of these reactions will depend on the specific reaction conditions and the interplay of the electronic effects of the two substituents. For example, nitration of this compound would be expected to yield nitro-substituted derivatives, with the position of the nitro group being influenced by the directing effects of the existing substituents.

The alkyne moiety can also participate in various cycloaddition reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, could potentially be employed with a suitable diene to construct a new ring system fused to the fluorinated benzene ring. nih.govnih.gov This opens up possibilities for the synthesis of complex polycyclic aromatic compounds.

Reactivity and Reaction Mechanisms of 1 Fluoro 4 Prop 2 Ynyl Benzene

Reactions Involving the Alkyne Moiety

The terminal C≡C triple bond in 1-fluoro-4-prop-2-ynyl-benzene is the primary site of its chemical reactivity, participating in numerous addition and cyclization reactions.

The most prominent reaction involving the terminal alkyne of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. nih.govmdpi.com In this transformation, the alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is widely used in drug discovery, materials science, and bioconjugation due to its robustness and specificity. mdpi.com The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is crucial for the reaction's success. mdpi.comnih.gov

The CuAAC reaction is characterized by its exceptionally fast reaction rates and high efficiency, often proceeding to completion in a short time at room temperature with excellent yields. mdpi.com The presence of the copper(I) catalyst dramatically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition. nih.gov The efficiency is generally high, with many reactions achieving near-quantitative yields of the desired triazole product. mdpi.com Ligands such as tris((1-benzyl-1H-1,2-3-triazol-4-yl)methyl)amine (TBTA) can further accelerate the reaction and protect the Cu(I) catalyst from oxidation. nih.gov While specific kinetic data for this compound is not extensively published, its reactivity is expected to be comparable to other terminal aryl alkynes under standard CuAAC conditions.

Table 1: Representative Conditions for CuAAC Reactions This table presents generalized conditions typical for the CuAAC reaction of a terminal alkyne like this compound with an organic azide.

| Parameter | Value/Condition |

| Alkyne Substrate | This compound |

| Azide Substrate | Benzyl Azide (Example) |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH/H₂O or DMF/H₂O |

| Temperature | Room Temperature |

| Typical Reaction Time | 1-4 hours |

| Typical Yield | >90% |

A key feature of the CuAAC reaction is its outstanding regioselectivity. Unlike the thermal cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed version exclusively yields the 1,4-disubstituted regioisomer. nih.gov In the reaction of this compound with an azide (R-N₃), the product is solely the 1-(substituted)-4-(4-fluorobenzyl)-1H-1,2,3-triazole. This high degree of control is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate that directs the regiochemical outcome of the cycloaddition. nih.govwikipedia.org This specificity is critical for applications where precise molecular connectivity is required.

Beyond [3+2] cycloadditions like CuAAC, the alkyne moiety of this compound can participate in other types of cycloaddition reactions. A notable example is the palladium-catalyzed [4+2] cross-benzannulation. This reaction involves the coupling of a conjugated enyne with a diyne to construct a substituted benzene (B151609) ring. In this context, this compound could serve as the diyne component (after conversion to a suitable derivative) or a related alkyne substrate in the synthesis of densely functionalized fluoro-aromatic compounds. nih.gov This method provides a powerful strategy for building complex aromatic systems that would be difficult to access through traditional methods. nih.gov

The terminal alkyne of this compound can undergo hydration reactions. In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, the hydration follows Markovnikov's rule. The initial addition of water across the triple bond forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, this reaction yields a ketone, specifically 1-(4-fluorophenyl)propan-2-one. libretexts.org

Hydroamination, the addition of an N-H bond across the triple bond, is another important transformation. These reactions often require metal catalysts (such as gold or ruthenium) to proceed efficiently. Depending on the catalyst and reaction conditions, both Markovnikov and anti-Markovnikov addition products can be formed, leading to enamines or imines which can be further converted to other valuable nitrogen-containing compounds.

The propargylic position of this compound (the CH₂ group adjacent to the alkyne) is susceptible to radical formation. Abstraction of a hydrogen atom from this position generates a resonantly stabilized propargyl radical. The unpaired electron in this radical is delocalized over the C1 and C3 positions, existing as a hybrid of a propargyl and an allenyl radical. researchgate.net

These highly reactive intermediates can undergo various transformations. One of the most fundamental pathways is the self-recombination of two propargyl radicals. nih.govresearchgate.net This recombination can lead to the formation of various C₆H₆ isomers, including benzene, fulvene, and 1,5-hexadiyne, through complex cyclization and rearrangement pathways. nih.govfiu.edu While studied extensively for the parent propargyl radical, the self-reaction of the 4-fluorobenzyl-substituted radical derived from this compound would be expected to lead to complex, substituted dimeric and cyclic products.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Reactions Involving the Fluorinated Phenyl Ring

The reactivity of the benzene ring in this compound is dictated by the electronic effects of the fluorine atom and the prop-2-ynyl substituent. These groups influence the electron density of the aromatic system, thereby controlling its susceptibility to attack by either electrophiles or nucleophiles and directing the position of substitution.

While fluorine deactivates the ring inductively, it possesses lone pairs of electrons that can be donated to the ring through resonance. This resonance effect increases the electron density at the ortho and para positions. Consequently, fluorine is classified as an ortho, para-director. libretexts.org

The prop-2-ynyl group, being an alkyl substituent, is generally considered a weakly activating group through an inductive effect and hyperconjugation, which also directs incoming electrophiles to the ortho and para positions. vanderbilt.edu

In this compound, the two substituents are para to each other. This leads to a competitive directing effect:

The fluorine atom at position C1 directs incoming electrophiles to its ortho positions (C2 and C6), as the para position is blocked.

The prop-2-ynyl group at position C4 directs incoming electrophiles to its ortho positions (C3 and C5), as its para position is also blocked.

The ultimate regiochemical outcome of an EAS reaction depends on the specific electrophile and reaction conditions. However, a qualitative analysis of the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction can predict the major product. msu.edu Attack at C2/C6 or C3/C5 will be favored over attack at other positions. The competition between these two sets of positions is nuanced; while the prop-2-ynyl group is weakly activating, the fluorine's resonance donation can significantly stabilize the arenium ion for ortho substitution. youtube.com

| Position of Attack | Directing Group | Effect on Intermediate Stability | Expected Product |

|---|---|---|---|

| C2, C6 | Fluorine (ortho) | Stabilized by fluorine's resonance donation | Major/Minor Isomer |

| C3, C5 | Prop-2-ynyl (ortho) | Stabilized by prop-2-ynyl's inductive effect | Major/Minor Isomer |

The mechanism for EAS reactions of this compound follows a well-established two-step pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The reaction is initiated by the attack of the aromatic π-system on a strong electrophile (E+), which is often generated in situ with the help of a catalyst. msu.edu This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org

Restoration of Aromaticity: In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic π-system and yields the final substituted product. masterorganicchemistry.com

Kinetic isotope effect studies on the fluorination of aromatic compounds have shown that the decomposition of this Wheland-type intermediate is not the rate-determining step, supporting the initial electrophilic attack as the slow step. researchgate.net

Aryl halides like this compound can undergo nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN1 and SN2 mechanisms observed in alkyl halides. uomustansiriyah.edu.iq This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. uomustansiriyah.edu.iq In the case of this compound, the prop-2-ynyl group is not a strong electron-withdrawing group, which suggests that the ring is not highly activated for this type of reaction. Consequently, forcing conditions may be necessary for the reaction to proceed.

The SNAr reaction involves the substitution of the fluorine atom by a strong nucleophile. A range of nucleophiles can be employed in these reactions, provided they are strong enough to attack the electron-rich aromatic ring.

Common nucleophiles include:

Hydroxide ions (OH⁻)

Alkoxide ions (RO⁻)

Amide ions (NH₂⁻) or amines (RNH₂, R₂NH)

Thiolate ions (RS⁻)

Cyanide ions (CN⁻) youtube.com

The reaction proceeds via an addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine (the ipso carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring. The presence of an electron-withdrawing group would further stabilize this intermediate, facilitating the reaction. youtube.com In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

| Nucleophile | Reagent Source | Expected Product |

|---|---|---|

| Hydroxide | NaOH, KOH | 4-(Prop-2-yn-1-yl)phenol |

| Methoxide | CH₃ONa | 1-Methoxy-4-(prop-2-yn-1-yl)benzene |

| Amide | NaNH₂ | 4-(Prop-2-yn-1-yl)aniline |

| Cyanide | NaCN, KCN | 4-(Prop-2-yn-1-yl)benzonitrile |

Contrary to its role as a poor leaving group in SN2 reactions, fluorine plays a unique and favorable role in SNAr reactions. youtube.com The rate-determining step in the SNAr mechanism is the initial nucleophilic attack on the ring, not the departure of the leaving group. youtube.com

Fluorine's influence is twofold:

Activation of the Ring: As the most electronegative element, fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile. youtube.comyoutube.com This effect accelerates the slow, rate-determining addition step.

Recent studies suggest that some SNAr reactions, particularly those on heterocycles or with specific nucleophiles, may proceed through a concerted mechanism rather than the traditional stepwise pathway involving a distinct Meisenheimer intermediate. nih.gov However, for substrates like fluorinated benzenes, the addition-elimination model remains the standard for explaining their reactivity.

Metal-Catalyzed Coupling Reactions of the Aryl Fluoride (B91410)

The carbon-fluorine bond in aryl fluorides is the strongest carbon-halogen bond, making its activation a significant challenge in catalysis. However, advancements in catalyst design have enabled the use of aryl fluorides as viable coupling partners in a variety of cross-coupling reactions. For this compound, these reactions would involve the cleavage of the C-F bond and the formation of a new bond with a coupling partner.

The activation of the C-F bond in this compound can be achieved through several metal-catalyzed strategies. The most common approaches involve the use of low-valent, electron-rich metal complexes, typically of nickel or palladium, which can undergo oxidative addition into the C-F bond. The choice of ligands is crucial in these systems, as they modulate the electron density and steric environment of the metal center, thereby facilitating the C-F bond cleavage.

While specific studies on this compound are not extensively documented, the reactivity of the 4-fluorophenyl moiety is expected to be analogous to other fluoroarenes. For instance, nickel-catalyzed systems with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands have proven effective for the activation of unactivated aryl fluorides. The general mechanism involves the oxidative addition of the aryl fluoride to a Ni(0) species, forming a Ni(II)-aryl-fluoride intermediate. Subsequent reaction with a nucleophile and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst.

Palladium-catalyzed C-F activation is also a viable strategy, often requiring specialized ligands and reaction conditions. For example, the use of bulky, electron-rich phosphine ligands can promote the oxidative addition of aryl fluorides to Pd(0) complexes. The plausible mechanism for a generic palladium-catalyzed cross-coupling of an aryl fluoride involves the oxidative addition of the C-F bond to a Pd(0) species, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, or Negishi coupling) or coordination and deprotonation of a nucleophile (in the case of Buchwald-Hartwig amination or Sonogashira coupling), and finally, reductive elimination to afford the product and regenerate the active catalyst. beilstein-journals.org

Below is a data table summarizing common palladium-catalyzed cross-coupling reactions that could theoretically be applied to the aryl fluoride of this compound, based on general knowledge of these reactions with other aryl fluorides.

| Coupling Reaction | Typical Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd catalyst, phosphine ligand, base | Organoboron reagent | Biaryl |

| Stille | Pd catalyst, ligand | Organotin reagent | Biaryl or vinylarene |

| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | Amine | Arylamine |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base | Terminal alkyne | Diarylacetylene |

| Heck | Pd catalyst, base | Alkene | Arylalkene |

The conversion of the C-F bond in this compound to a C-B bond represents a powerful synthetic transformation, as the resulting arylboronate ester can be used in a wide array of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. Nickel and cobalt-catalyzed borylation reactions of aryl fluorides have emerged as effective methods. researchgate.netresearchgate.net

A nickel-catalyzed borylation of aryl fluorides typically employs a Ni(0) catalyst with a supporting ligand and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is thought to proceed via oxidative addition of the C-F bond to the nickel center, followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronate ester. researchgate.netnih.gov

Cobalt-catalyzed C-F borylation has also been reported, offering a cost-effective alternative to precious metal catalysts. researchgate.net These reactions often proceed under mild conditions and exhibit high selectivity for C-F over C-H bond activation. researchgate.net While specific examples with this compound are scarce, the general principles of these reactions are applicable.

Iridium-catalyzed C-H borylation ortho to the fluorine atom is another important strategy for the functionalization of fluoroarenes. researchgate.net Although this reaction activates a C-H bond instead of the C-F bond, it is a highly relevant transformation for fluorinated arenes. The fluorine substituent directs the borylation to the adjacent C-H bond. researchgate.net

The table below provides a hypothetical overview of catalyst systems for the borylation of the aryl fluoride moiety in this compound, based on literature for other fluorinated arenes.

| Borylation Type | Catalyst System | Boron Source | Product |

| Ni-Catalyzed C-F Borylation | Ni(COD)₂, phosphine ligand | B₂pin₂ | 4-(prop-2-ynyl)phenylboronic acid pinacol (B44631) ester |

| Co-Catalyzed C-F Borylation | CoCl₂, β-diketiminate ligand, HBpin | HBpin | 4-(prop-2-ynyl)phenylboronic acid pinacol ester |

| Ir-Catalyzed C-H Borylation | [Ir(COD)OMe]₂, dtbpy | B₂pin₂ | 2-boryl-1-fluoro-4-(prop-2-ynyl)benzene |

Tandem and Cascade Reactions

The dual functionality of this compound, possessing both a reactive alkyne and a potentially reactive aryl fluoride, makes it an ideal substrate for tandem and cascade reactions. These one-pot transformations allow for the construction of complex molecules with high efficiency by minimizing purification steps and reducing waste.

A hypothetical tandem reaction could involve an initial Sonogashira coupling of the terminal alkyne of this compound with an aryl halide. The resulting internal alkyne could then undergo an intramolecular cyclization reaction, potentially involving the activation of the C-F bond under different catalytic conditions in the same pot.

For example, a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization, is a common strategy for the synthesis of heterocycles. In the case of this compound, a one-pot process could involve an initial reaction at the alkyne, such as a hydroamination or a Pauson-Khand reaction, followed by a subsequent cross-coupling reaction at the C-F bond.

The development of such one-pot transformations is a current area of research in organic synthesis, and this compound represents a promising substrate for the discovery of novel and efficient synthetic methodologies.

Computational and Theoretical Studies of 1 Fluoro 4 Prop 2 Ynyl Benzene

Molecular Dynamics Simulations

Additionally, as no compound-specific data was found, a table of mentioned compounds as requested in the instructions cannot be generated.

Conformational Analysis of the Propargyl Chain

Computational models, such as those employing Density Functional Theory (DFT), are instrumental in predicting the preferred conformations. For analogous molecules, these studies typically reveal the existence of a few low-energy conformers. The primary rotational barrier is associated with the interaction between the terminal alkyne hydrogen and the ortho-hydrogens of the benzene (B151609) ring.

The two principal conformations of interest are the "perpendicular" and "coplanar" (or "parallel") orientations of the C≡C-H bond of the propargyl group with respect to the plane of the benzene ring. In the perpendicular conformation, the propargyl chain is twisted such that the acetylenic C-H bond is oriented away from the ring, minimizing steric hindrance. In the coplanar conformation, this bond lies in or near the plane of the aromatic ring, which can lead to increased steric interactions.

Theoretical calculations on similar systems suggest that the perpendicular conformation is generally the global minimum on the potential energy surface due to reduced steric repulsion. The energy difference between the perpendicular and coplanar conformers, which represents the rotational barrier, provides insight into the flexibility of the propargyl chain.

| Conformer | Dihedral Angle (Cortho-Cpara-CCH2-Calkyne) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Perpendicular | ~90° | 0.0 (Global Minimum) | Minimized steric repulsion between alkyne H and ortho-ring H |

| Coplanar | ~0° | Higher Energy | Increased steric hindrance |

Interactions with Solvents and Reagents

The interactions of 1-fluoro-4-prop-2-ynyl-benzene with solvents and reagents are governed by the electronic and steric characteristics of its functional groups: the fluorinated benzene ring and the propargyl chain. Computational studies on fluorinated benzenes and alkynes provide a theoretical framework for understanding these interactions, which are crucial in predicting reactivity and solubility.

Solvent Interactions:

The presence of the fluorine atom introduces a significant dipole moment to the benzene ring, enhancing its ability to engage in dipole-dipole interactions and hydrogen bonding with protic solvents. The fluorine atom can act as a weak hydrogen bond acceptor. Computational models, such as the conductor-like polarizable continuum model (CPCM), are often used to simulate the behavior of such molecules in different solvent environments. These studies on fluorinated aromatic compounds suggest that polar solvents can stabilize the molecule through electrostatic interactions.

The propargyl group, with its terminal alkyne, also contributes to the molecule's interaction profile. The acidic nature of the terminal alkyne proton allows for hydrogen bonding with basic solvents. Furthermore, the π-system of the triple bond can interact with polarizable solvent molecules through dispersion forces and π-stacking interactions in appropriate solvents.

| Functional Group | Solvent Type | Dominant Interaction | Theoretical Basis |

|---|---|---|---|

| Fluorine Atom | Protic (e.g., water, ethanol) | Hydrogen Bonding (acceptor) | Electrostatic potential maps showing negative potential on fluorine |

| Fluorobenzene (B45895) Ring | Polar Aprotic (e.g., acetone, DMSO) | Dipole-dipole interactions | Calculated molecular dipole moment |

| Terminal Alkyne (C-H) | Basic (e.g., pyridine, ethers) | Hydrogen Bonding (donor) | Calculated acidity of the acetylenic proton |

| Alkyne π-system | Aromatic (e.g., benzene, toluene) | π-π stacking | Analysis of non-covalent interactions |

Reagent Interactions:

Computational studies can also elucidate the reactivity of this compound with various reagents. The fluorinated ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of fluorine, although it directs incoming electrophiles to the ortho and para positions. The propargyl group, however, offers several avenues for chemical transformation.

Theoretical models can predict the reaction pathways for additions to the alkyne, such as hydrogenation or halogenation. The terminal alkyne is also susceptible to deprotonation by strong bases, forming an acetylide that can act as a nucleophile in subsequent reactions. The fluorine atom can influence the reactivity of the propargyl group through electronic effects transmitted through the benzene ring. Computational chemistry allows for the calculation of activation energies and reaction enthalpies for these potential transformations, providing valuable insights into the molecule's chemical behavior.

Applications As a Synthetic Building Block and Precursor

Precursor to Complex Fluorinated Molecules

The reactivity of the terminal alkyne, coupled with the directing and activating effects of the fluorinated phenyl group, allows for the efficient synthesis of a variety of complex fluorinated compounds.

While direct examples of the use of 1-Fluoro-4-prop-2-ynyl-benzene in the synthesis of fluorinated heterocycles are not extensively documented in the reviewed literature, the inherent reactivity of its terminal alkyne functionality suggests its potential in various cycloaddition and cyclization reactions to form important heterocyclic scaffolds such as quinolines, isoquinolines, pyrimidines, and pyridines. researchgate.netdntb.gov.uaresearchgate.netnih.govnih.govrsc.orgmdpi.com The synthesis of fluorinated quinolines, for instance, often involves the condensation of fluorinated anilines with carbonyl compounds. researchgate.netnih.gov The propargyl group in this compound could potentially be transformed into a three-carbon carbonyl equivalent to participate in such cyclization reactions.

Similarly, the synthesis of fluorinated isoquinolines has been achieved through various methods, including cycloaddition reactions. researchgate.net The alkyne functionality in this compound makes it a suitable candidate for participating in [3+2] and [4+2] cycloaddition reactions to construct five- and six-membered heterocyclic rings.

The formation of fluorinated pyrimidines and pyridines often involves cyclization reactions of appropriately substituted precursors. nih.govrsc.orgmdpi.com The terminal alkyne of this compound can be functionalized to introduce the necessary functionalities for these cyclization strategies.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Synthetic Strategy |

|---|---|

| Fluorinated Quinolines | Transformation of the propargyl group and subsequent condensation with anilines. |

| Fluorinated Isoquinolines | Cycloaddition reactions involving the alkyne functionality. |

| Fluorinated Pyrimidines | Functionalization of the alkyne followed by cyclization with amidines. |

The construction of complex aromatic systems, including polycyclic aromatic hydrocarbons (PAHs) and substituted benzene (B151609) derivatives, can be effectively achieved using this compound. The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a key strategy in this context. While specific examples utilizing this compound are not prevalent in the literature, the coupling of aryl halides with terminal alkynes is a well-established method for the synthesis of diarylacetylenes, which are important precursors to PAHs. nih.govbeilstein-journals.org

Furthermore, intramolecular annulation reactions of derivatives of this compound could provide a direct route to fluorinated PAHs. Diels-Alder reactions, a class of [4+2] cycloadditions, are also a powerful tool for the construction of six-membered rings, which can be further aromatized to form PAHs. beilstein-journals.orgnih.govnih.gov The alkyne moiety of this compound can act as a dienophile in such reactions.

Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are of significant interest in drug discovery. beilstein-journals.orgbeilstein-journals.org The synthesis of spirocyclic systems often involves intramolecular cyclization reactions. While direct applications of this compound in the formation of spirocycles are not widely reported, its functional groups can be elaborated to create precursors suitable for intramolecular cyclization. For instance, the terminal alkyne can be hydrated to a ketone, which can then undergo an intramolecular aldol-type reaction or other cyclization pathways to form a spirocyclic core. acs.org Additionally, intramolecular Michael additions and other radical or transition-metal-catalyzed cyclizations of elaborated derivatives of this compound could provide access to novel fluorinated spirocyclic scaffolds. beilstein-journals.orgresearchgate.net

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. This compound serves as a valuable building block for introducing the fluorophenyl moiety into potential drug molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govossila.comresearchgate.netresearchgate.netresearchgate.net The fluorine atom in this compound can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. ossila.com Fluorinated aromatic compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Table 2: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination |

|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, which can affect cell membrane permeability. |

| Binding Affinity | Can be enhanced through specific interactions with protein targets. |

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govyoutube.com The terminal alkyne group of this compound makes it a prime candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. nih.govyoutube.comnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to attach this compound to biomolecules modified with an azide (B81097) group. nih.govnih.gov This allows for the site-specific labeling of proteins, nucleic acids, and other biological macromolecules for imaging and diagnostic purposes. The fluorine atom can also serve as a reporter group for ¹⁹F NMR studies.

Materials Science Applications

The distinct electronic and structural features of this compound also make it an attractive monomer and structural component for advanced materials.

Precursor for Fluorinated Polymers and Materials

Substituted polyacetylenes are a class of conjugated polymers known for their unique optical and electronic properties. wikipedia.org The polymerization of acetylene derivatives, often mediated by transition-metal catalysts, can lead to materials with applications in areas such as organic semiconductors, light-emitting diodes, and membranes. This compound is a promising precursor for novel fluorinated polymers. The presence of fluorine in the polymer side chains can significantly alter the final material's properties, including enhancing thermal stability, improving solubility in organic solvents, and modifying its electronic energy levels.

While the direct polymerization of this compound is not extensively documented, methodologies developed for other substituted phenylacetylenes provide a clear pathway for its use. osti.gov Catalytic systems based on rhodium, tungsten, or molybdenum have proven effective for the polymerization of such monomers. ust.hk The resulting polymer would feature a polyene backbone with pendant 4-fluorobenzyl groups, creating a well-defined structure with potentially valuable optoelectronic and physical properties.

Table 2: Representative Catalytic Systems for Polymerization of Substituted Acetylenes This table summarizes catalyst systems reported for the polymerization of related phenylacetylene monomers, which could be adapted for this compound.

| Catalyst System | Monomer Type | Polymer Properties | Reference |

| WCl₆-Ph₄Sn | Phenylacetylenes | High molecular weight, good yield | ust.hk |

| [Rh(nbd)Cl]₂ | Phenylacetylenes | Living polymerization, controlled structure | bohrium.com |

| MoCl₅-Ph₄Sn | Phenylacetylenes | Effective for various substituted monomers | ust.hk |

| Trianionic pincer alkylidyne complexes | 1-Ethynyl-4-fluorobenzene | Controlled polymerization | sigmaaldrich.com |

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is an excellent candidate for incorporation into such assemblies due to its capacity for multiple, specific intermolecular interactions.

The rigid, linear geometry of the propargyl group can act as a structural "rod," while the aromatic ring provides a platform for π-π stacking. Crucially, the fluorine atom introduces the possibility of several other key interactions that can be exploited in crystal engineering and the design of functional materials. acs.orgresearchgate.net These include hydrogen bonds (C-H···F), halogen bonds (where fluorine acts as an acceptor), and dipole-dipole interactions. The interplay of these forces can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net

The terminal alkyne can also be functionalized, for example by conversion to a triazole, to introduce strong hydrogen-bonding motifs that further direct assembly. The combination of these features allows for the rational design of liquid crystals, gels, and porous organic frameworks where the precise arrangement of the fluorinated aromatic rings can tune the material's bulk properties. Research on poly(phenylacetylene)s has demonstrated their remarkable ability to form diverse supramolecular structures, including fibers and helical aggregates, driven by interactions between the side-chain pendants. acs.orgresearchgate.net

Table 3: Potential Non-Covalent Interactions of this compound in Supramolecular Assemblies This table outlines the key intermolecular forces that this compound can engage in, making it a versatile component for supramolecular design.

| Interaction Type | Participating Moiety | Role in Assembly |

| π-π Stacking | Fluorophenyl Ring | Promotes columnar or layered packing |

| C-H···π Interaction | Alkyne C-H and Fluorophenyl Ring | Directional interaction for structural control |

| C-H···F Hydrogen Bond | Aromatic C-H and Fluorine Atom | Weak, directional force influencing packing motifs |

| Halogen Bonding | Fluorine Atom (as acceptor) | Interaction with halogen bond donors |

| Dipole-Dipole Interaction | C-F Bond Dipole | Contributes to overall crystal lattice energy and orientation |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing granular information about the hydrogen, carbon, and fluorine atoms within 1-Fluoro-4-prop-2-ynyl-benzene.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrocarbon framework of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and acetylenic (CH) protons. The aromatic protons typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the benzene (B151609) ring closer to the fluorine atom will experience different shielding compared to those closer to the propargyl group. The methylene protons adjacent to the aromatic ring and the alkyne group are expected to appear as a doublet, coupled to the terminal acetylenic proton. The acetylenic proton itself should appear as a triplet, coupled to the methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The spectrum for this compound would display signals for the four distinct aromatic carbons, the methylene carbon, and the two acetylenic carbons. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings. The chemical shifts of the acetylenic carbons are predicted to be in the range of 80-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific experimental values are not available in the cited literature; these are predicted ranges and multiplicities based on known principles.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H (ortho to F) | ¹H | ~7.0-7.2 | dd | JH-H, JH-F |

| Aromatic-H (meta to F) | ¹H | ~7.2-7.4 | dd | JH-H, JH-F |

| Methylene (-CH₂-) | ¹H | ~3.5 | d | JH-H |

| Acetylenic (-C≡CH) | ¹H | ~2.2 | t | JH-H |

| Aromatic C-F | ¹³C | ~160-165 | d | ¹JC-F > 240 |

| Aromatic C-CH₂ | ¹³C | ~135-140 | d | JC-F |

| Aromatic CH (meta to F) | ¹³C | ~130-135 | d | JC-F |

| Aromatic CH (ortho to F) | ¹³C | ~115-120 | d | ²JC-F ~ 20 |

| Acetylenic (-C≡CH) | ¹³C | ~80-85 | s | - |

| Acetylenic (-C≡CH) | ¹³C | ~75-80 | s | - |

| Methylene (-CH₂-) | ¹³C | ~30-35 | s | - |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing additional structural confirmation.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and, most importantly, between the methylene (-CH₂-) protons and the terminal acetylenic proton, confirming the propargyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the aromatic rings, the methylene group, and the acetylenic methine to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key HMBC correlations for this molecule would include:

Correlation from the methylene protons to the aromatic carbon they are attached to (C-CH₂) and the adjacent aromatic carbons.

Correlation from the methylene protons to both acetylenic carbons, bridging the aliphatic and alkyne parts of the side chain.

Correlations from the aromatic protons to their neighboring carbons, helping to assign the aromatic ¹³C signals unambiguously.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for compound characterization: the precise molecular weight and structural information based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₉H₇F, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and elemental composition.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the propargyl side chain: Cleavage of the bond between the methylene group and the benzene ring would lead to a stable fluorobenzyl-type cation or a tropylium-like ion (m/z 91 for the non-fluorinated analog), which is a common fragmentation for alkylbenzenes.

Rearrangements of the side chain: The propargyl group itself might undergo rearrangements.

Loss of a fluorine atom: While less common for aryl fluorides, this fragmentation could occur.

Analysis of the masses of these fragments helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful method for identifying the key functional groups within the this compound molecule. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The terminal alkyne group (C≡CH) is particularly prominent. A sharp, strong absorption band appears around 3330-3270 cm⁻¹ due to the stretching vibration of the sp-hybridized C-H bond (≡C-H). The carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp band in the 2260-2100 cm⁻¹ region. This band's weakness is attributed to the low polarity of the triple bond.

The presence of the fluorinated benzene ring also yields characteristic signals. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹. Additionally, the aromatic ring itself will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Below is an interactive table summarizing the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretch | 3330 - 3270 | Strong, Sharp |

| Aromatic (Ar-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Alkyne (C≡C) | Stretch | 2260 - 2100 | Weak, Sharp |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |

| Fluoroaromatic (C-F) | Stretch | 1250 - 1000 | Strong |

| Terminal Alkyne (≡C-H) | Bend | 700 - 610 | Strong, Broad |

X-ray Crystallography